(S,R,S)-AHPC-C2-NH2 (dihydrochloride)
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Overview
Description
(S,R,S)-AHPC-C2-NH2 (dihydrochloride) is a chiral compound with significant applications in the field of medicinal chemistry. It is a derivative of the von Hippel-Lindau protein ligand, which is used in the development of proteolysis-targeting chimeras (PROTACs). These chimeras are designed to target and degrade specific proteins within cells, making (S,R,S)-AHPC-C2-NH2 (dihydrochloride) a valuable tool in drug discovery and development.
Mechanism of Action
Target of Action
The primary target of (S,R,S)-AHPC-C2-NH2 (dihydrochloride) is the von Hippel-Lindau (VHL) protein . The VHL protein is a component of an E3 ubiquitin ligase complex that plays a crucial role in cellular processes such as protein homeostasis and signal transduction .
Mode of Action
(S,R,S)-AHPC-C2-NH2 (dihydrochloride) acts as a VHL ligand, which means it binds to the VHL protein and recruits it . This compound can be connected to a ligand for another protein (e.g., BCR-ABL1) by a linker to form Proteolysis-Targeting Chimeras (PROTACs), such as GMB-475 . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The biochemical pathway primarily affected by (S,R,S)-AHPC-C2-NH2 (dihydrochloride) is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By recruiting the VHL protein, (S,R,S)-AHPC-C2-NH2 (dihydrochloride) can induce the degradation of specific target proteins, such as BCR-ABL1 . This can have downstream effects on various cellular processes, including signal transduction and cell proliferation.
Result of Action
The primary result of the action of (S,R,S)-AHPC-C2-NH2 (dihydrochloride) is the degradation of its target proteins. For example, the PROTAC GMB-475, which incorporates this compound, induces the degradation of BCR-ABL1 with an IC50 of 1.11 μM in Ba/F3 cells . This can lead to changes in cellular processes regulated by the target protein.
Biochemical Analysis
Biochemical Properties
(S,R,S)-AHPC-C2-NH2 (dihydrochloride) functions as a VHL ligand, facilitating the recruitment of the VHL protein. This interaction is pivotal in the formation of PROTACs, which link the target protein to the ubiquitin-proteasome system, leading to its degradation. The compound interacts with various enzymes and proteins, including the VHL protein and the target protein (e.g., BCR-ABL1). The nature of these interactions involves binding to the VHL protein, which then tags the target protein for degradation by the proteasome .
Cellular Effects
The effects of (S,R,S)-AHPC-C2-NH2 (dihydrochloride) on cells are profound, as it influences several cellular processes. By promoting the degradation of specific proteins, it can alter cell signaling pathways, gene expression, and cellular metabolism. For instance, the degradation of oncogenic proteins like BCR-ABL1 can inhibit cancer cell proliferation and induce apoptosis. This compound’s ability to modulate protein levels makes it a powerful tool in studying cellular functions and disease mechanisms .
Molecular Mechanism
At the molecular level, (S,R,S)-AHPC-C2-NH2 (dihydrochloride) exerts its effects through the formation of a ternary complex with the VHL protein and the target protein. This complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The binding interactions between (S,R,S)-AHPC-C2-NH2 (dihydrochloride) and the VHL protein are critical for this process, as they ensure the specificity and efficiency of protein degradation. Additionally, this compound can influence gene expression by degrading transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (S,R,S)-AHPC-C2-NH2 (dihydrochloride) can vary over time. The compound’s stability and degradation rate are important factors that influence its long-term effects on cellular function. Studies have shown that (S,R,S)-AHPC-C2-NH2 (dihydrochloride) remains stable under standard laboratory conditions, but its activity may decrease over extended periods. Long-term exposure to this compound can lead to sustained protein degradation and significant changes in cellular behavior .
Dosage Effects in Animal Models
The effects of (S,R,S)-AHPC-C2-NH2 (dihydrochloride) in animal models are dose-dependent. At lower doses, the compound effectively induces the degradation of target proteins without causing significant toxicity. At higher doses, it may exhibit toxic effects, including off-target protein degradation and adverse physiological responses. Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
(S,R,S)-AHPC-C2-NH2 (dihydrochloride) is involved in metabolic pathways related to protein degradation. It interacts with enzymes and cofactors that facilitate the ubiquitination and subsequent degradation of target proteins. This compound can also affect metabolic flux by altering the levels of key regulatory proteins, thereby influencing various metabolic processes within the cell .
Transport and Distribution
Within cells, (S,R,S)-AHPC-C2-NH2 (dihydrochloride) is transported and distributed through interactions with transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments. The compound’s distribution is critical for its activity, as it needs to reach the target proteins and the VHL protein to exert its effects .
Subcellular Localization
The subcellular localization of (S,R,S)-AHPC-C2-NH2 (dihydrochloride) is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can interact with the VHL protein and target proteins. The localization of this compound is essential for its function, as it ensures that the degradation machinery is correctly positioned to degrade the target proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,R,S)-AHPC-C2-NH2 (dihydrochloride) typically involves the reduction of (S,R,S)-AHPC-C2-NH2 using lithium aluminum hydride in a solvent such as tetrahydrofuran. The reaction mixture is maintained at a temperature between 45°C and 70°C to ensure the formation of the desired product. The resulting compound is then reacted with hydrochloric acid to form the dihydrochloride salt with high enantiomeric purity .
Industrial Production Methods
Industrial production of (S,R,S)-AHPC-C2-NH2 (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S,R,S)-AHPC-C2-NH2 (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenated compounds, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(S,R,S)-AHPC-C2-NH2 (dihydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies of protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in developing novel therapeutics for diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals .
Comparison with Similar Compounds
Similar Compounds
- (S,R,S)-AHPC-C4-NH2 (dihydrochloride)
- (S,R,S)-AHPC-C5-NH2 (dihydrochloride)
- (S,R,S)-AHPC-C8-NH2 (dihydrochloride)
Uniqueness
(S,R,S)-AHPC-C2-NH2 (dihydrochloride) is unique due to its specific structure and the length of its alkyl chain, which influences its binding affinity and selectivity for the von Hippel-Lindau protein. This makes it particularly effective in the design of PROTACs for targeted protein degradation .
Properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-(3-aminopropanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N5O4S.2ClH/c1-15-21(35-14-28-15)17-7-5-16(6-8-17)12-27-23(33)19-11-18(31)13-30(19)24(34)22(25(2,3)4)29-20(32)9-10-26;;/h5-8,14,18-19,22,31H,9-13,26H2,1-4H3,(H,27,33)(H,29,32);2*1H/t18-,19+,22-;;/m1../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAQKVPFCMFPJU-XUKLEHFWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCN)O.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCN)O.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37Cl2N5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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